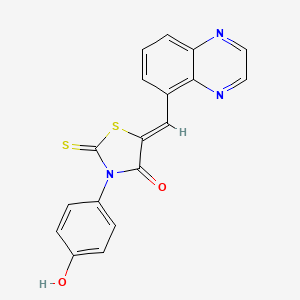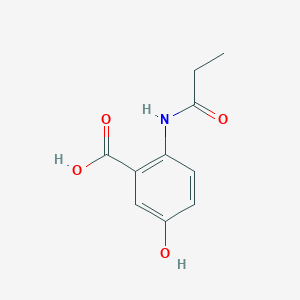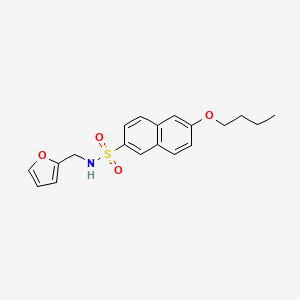![molecular formula C20H22N6O4S B12208285 3-[4-(morpholin-4-ylsulfonyl)phenyl]-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B12208285.png)
3-[4-(morpholin-4-ylsulfonyl)phenyl]-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(morpholin-4-ylsulfonyl)phenyl]-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a morpholine ring, a sulfonyl group, a tetrazole ring, and a propanamide backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(morpholin-4-ylsulfonyl)phenyl]-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalizationThe final step usually involves the formation of the propanamide linkage under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
3-[4-(morpholin-4-ylsulfonyl)phenyl]-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
3-[4-(morpholin-4-ylsulfonyl)phenyl]-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[4-(morpholin-4-ylsulfonyl)phenyl]-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines
- 3-({4-[(1E)-3-morpholin-4-yl-3-oxoprop-1-en-1-yl]-2,3-bis(trifluoromethyl)phenyl}sulfanyl)aniline
- [4-Morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]amine
Uniqueness
What sets 3-[4-(morpholin-4-ylsulfonyl)phenyl]-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and potential therapeutic uses .
Properties
Molecular Formula |
C20H22N6O4S |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
3-(4-morpholin-4-ylsulfonylphenyl)-N-[3-(tetrazol-1-yl)phenyl]propanamide |
InChI |
InChI=1S/C20H22N6O4S/c27-20(22-17-2-1-3-18(14-17)26-15-21-23-24-26)9-6-16-4-7-19(8-5-16)31(28,29)25-10-12-30-13-11-25/h1-5,7-8,14-15H,6,9-13H2,(H,22,27) |
InChI Key |
UAIGRGJVONWANU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=CC(=CC=C3)N4C=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B12208203.png)

![(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate](/img/structure/B12208210.png)
![6-[(5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12208219.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12208223.png)

![Bicyclo[4.2.0]octan-5-one](/img/structure/B12208234.png)
![(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B12208245.png)
![N-[4-(dimethylamino)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide](/img/structure/B12208250.png)
![(2E)-3-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide](/img/structure/B12208263.png)

![2-(2-phenoxyethyl)-6-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]pyridazin-3(2H)-one](/img/structure/B12208275.png)
![3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide](/img/structure/B12208277.png)
![{2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(furan-2-yl)methanone](/img/structure/B12208282.png)
